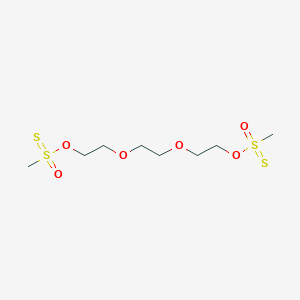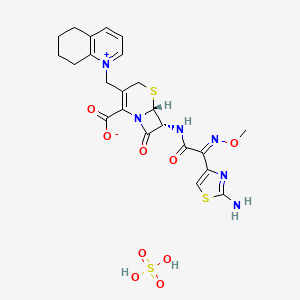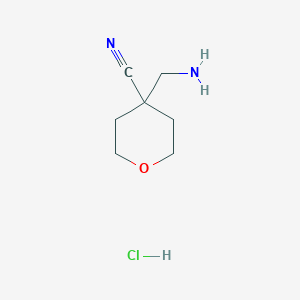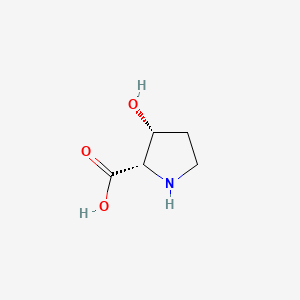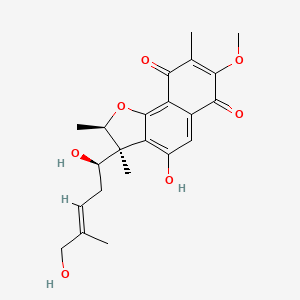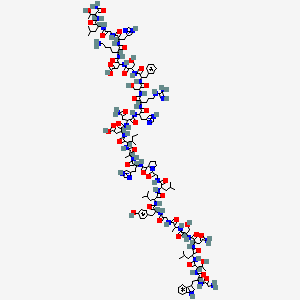![molecular formula C9H16N2 B1142067 1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine CAS No. 116574-76-6](/img/structure/B1142067.png)
1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine is a heterocyclic compound with the molecular formula C9H16N2 It is characterized by a bicyclic structure that includes a pyrazine ring fused to an azepine ring
Preparation Methods
The synthesis of 1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable diamine with a diketone can lead to the formation of the desired bicyclic structure. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine can be compared with other similar compounds such as:
Pyrimido[1,2-a]azepine: Another bicyclic compound with similar structural features but different chemical properties.
1,5-Diazabicyclo[5.4.0]undec-5-ene: Known for its use as a strong base in organic synthesis.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Used in various chemical reactions as a catalyst or reagent. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for diverse applications.
Properties
CAS No. |
116574-76-6 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.23674 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



